

# biological sources of harman alkaloids

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## Compound of Interest

Compound Name: Harman-13C<sub>2</sub>,15N

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An In-depth Technical Guide on the Biological Sources of Harman Alkaloids

## Introduction to Harman Alkaloids

Harman alkaloids, a class of  $\beta$ -carboline compounds, are naturally occurring and exhibit a wide range of neuropharmacological and biological activities.<sup>[1]</sup> Structurally, they consist of a core indole structure fused to a pyridine ring.<sup>[2]</sup> The most commonly studied harman alkaloids include harman, norharman, harmine, harmaline, harmalol, and tetrahydroharmine.<sup>[3]</sup> These compounds were first isolated from *Peganum harmala* and are known for their potent, reversible inhibition of monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.<sup>[3][4][5]</sup> This inhibitory action is central to their psychopharmacological effects and therapeutic potential.<sup>[2]</sup> Harman alkaloids are not only found in various plant families but are also present in thermally processed foods, tobacco smoke, and can be found endogenously in mammalian tissues and body fluids.<sup>[2][6][7]</sup> Their diverse distribution and significant bioactivity make them a subject of intense interest for researchers in pharmacology, neuroscience, and drug development.

## Primary Biological Sources

Harman alkaloids are widely distributed across the plant kingdom and have been identified in various other biological and environmental sources.

### Plant Sources

Numerous plant families are known to synthesize harman alkaloids. The highest concentrations are typically found in the seeds and roots of these plants.<sup>[8][9]</sup>

- *Peganum harmala* (Syrian Rue): This plant is one of the richest sources of harman alkaloids, with total alkaloid content ranging from 2% to over 7% of the seed's dry weight.[\[3\]](#)[\[5\]](#)[\[9\]](#) The seeds and roots contain the highest concentrations.[\[8\]](#)[\[10\]](#) Harmine and harmaline are the most abundant alkaloids in this species.[\[5\]](#)[\[8\]](#)
- *Banisteriopsis caapi*: A key ingredient in the Amazonian sacramental beverage ayahuasca, this vine contains significant concentrations of harmine, harmaline, and tetrahydroharmine. [\[3\]](#) The alkaloid content can vary widely, with harmine concentrations ranging from 0.31% to 8.43%.[\[3\]](#)
- *Passiflora* (Passion Flower): Various species of *Passiflora* have been found to contain harman alkaloids, though often in trace amounts.[\[11\]](#) Their presence in the medicinally significant *P. incarnata* has been a subject of debate, with some studies detecting them at parts-per-million (ppm) levels while others find none.[\[3\]](#)[\[11\]](#)[\[12\]](#) *Passiflora caerulea* has been shown to contain higher levels of harmine compared to *P. incarnata*.[\[13\]](#)[\[14\]](#)
- *Tribulus terrestris*: This plant is known to contain  $\beta$ -carboline alkaloids, including harman and harmine.[\[1\]](#)[\[15\]](#) Harman, harmine, harmalol, and harmaline have been isolated from its fruits, leaves, stems, and roots.[\[15\]](#)[\[16\]](#)
- *Nicotiana* (Tobacco): Uncombusted tobacco leaves contain low levels of harman alkaloids.[\[1\]](#) [\[17\]](#) However, the combustion process during smoking pyrosynthesizes these compounds, leading to significantly higher concentrations in tobacco smoke.[\[17\]](#)

## Food, Beverages, and Cooked Meats

Harman and norharman are formed during the thermal processing and cooking of foods.[\[1\]](#)[\[6\]](#) They are found in a variety of common dietary items. Lowly processed foods like milk, yogurt, and uncooked meats and fish generally do not contain detectable levels.[\[18\]](#)

- Coffee and Tea: Brewed coffee contains some of the highest dietary concentrations of norharman and harman.[\[6\]](#)[\[18\]](#)
- Cooked Meats and Fish: High-temperature cooking, particularly "well-done" preparations, leads to the formation of these alkaloids.[\[6\]](#)[\[18\]](#)

- Other Sources: Harman alkaloids have also been detected in toasted bread, certain sauces (e.g., soy sauce), and fermented alcoholic beverages.[6][18]

## Tobacco Smoke

Tobacco smoke is a major exogenous source of harman alkaloids, particularly norharman and harman.[18][19] The amounts are significantly higher than in uncombusted tobacco, indicating they are products of pyrolysis.[17] The mainstream smoke of a single cigarette can contain hundreds to thousands of nanograms of these compounds.[6][18][20]

## Endogenous and Mammalian Sources

Harman alkaloids are considered normal constituents of human and other mammalian tissues and body fluids.[2][7][21] Harmine has been detected in the plasma and brain of newborn rats that have not had any exogenous exposure, suggesting the possibility of spontaneous synthesis in mammals.[22] These endogenous compounds are thought to be involved in various central nervous system functions and have been found in higher plasma concentrations in patients with conditions like Parkinson's disease.[21][23]

## Microbial Sources

Certain microorganisms have demonstrated the ability to metabolize and transform harman alkaloids. For example, the yeast *Rhodotorula rubra* can convert harmaline and harmalol into tryptamine derivatives, while the fungus *Cunninghamella echinulata* can biotransform harman into its hydroxylated and oxide forms.[24][25]

## Quantitative Data on Harman Alkaloid Content

The concentration of harman alkaloids varies significantly depending on the source, the specific part of the organism, and processing methods.

### Table 1: Harman Alkaloid Content in Plant Species

Plant Species	Plant Part	Alkaloid	Concentration	Citation(s)
Peganum harmala	Seeds	Harmaline	2.87%	<a href="#">[8]</a>
Seeds	Harmine	2.02%	<a href="#">[8]</a>	
Seeds	Total Alkaloids	2-7% (w/w)	<a href="#">[3]</a> <a href="#">[10]</a>	
Seeds	Harmine	1.84%	<a href="#">[9]</a>	
Seeds	Harmaline	0.25%	<a href="#">[9]</a>	
Seeds	Harmane	0.16%	<a href="#">[9]</a>	
Seeds	Harmalol	3.90%	<a href="#">[9]</a>	
Roots	Harmine	0.69%	<a href="#">[8]</a>	
Stems	Harmine	0.017%	<a href="#">[8]</a>	
Leaves	Harmaline	0.0006%	<a href="#">[8]</a>	
Leaves	Harmine	0.0008%	<a href="#">[8]</a>	
Banisteriopsis caapi	Vine	Harmine	0.31 - 8.43%	<a href="#">[3]</a>
Vine	Harmaline	0.03 - 0.83%	<a href="#">[3]</a>	
Vine	Tetrahydroharmine	0.05 - 2.94%	<a href="#">[3]</a>	
Passiflora incarnata	Aerial Parts	Harmol	0.031 mg/g	<a href="#">[13]</a>
Aerial Parts	Harmine	0.00935 mg/g	<a href="#">[13]</a>	
Leaves	Total Harman Alkaloids	0 - 0.12%	<a href="#">[3]</a>	
Passiflora caerulea	Aerial Parts	Harmine	0.098 mg/g	<a href="#">[13]</a>
Passiflora laurifolia	Aerial Parts	Total Alkaloids	6.35 µg/g (ppm)	<a href="#">[11]</a>

**Table 2: Harman Alkaloid Content in Food, Beverages, and Tobacco**

Source	Product	Norharman	Harman	Citation(s)
Food & Beverages	Brewed Coffee	29 - 207 µg/L	29 - 207 µg/L (combined)	<a href="#">[6]</a> <a href="#">[18]</a>
Sauces (Soy, Tabasco)	4 - 252 µg/L	4 - 252 µg/L (combined)	<a href="#">[6]</a> <a href="#">[18]</a>	
"Well-Done" Cooked Meat/Fish	57 - 160 ng/g	57 - 160 ng/g (combined)	<a href="#">[6]</a> <a href="#">[18]</a>	
Toasted Bread	42 - 160 ng/g	42 - 160 ng/g (combined)	<a href="#">[6]</a> <a href="#">[18]</a>	
Tobacco	Mainstream Cigarette Smoke	207 - 2780 ng/cigarette	207 - 2780 ng/cigarette (combined)	<a href="#">[6]</a> <a href="#">[18]</a>
Mainstream Cigarette Smoke	up to ≈ 6,000 ng/cigarette	up to ≈ 2,500 ng/cigarette	<a href="#">[20]</a>	

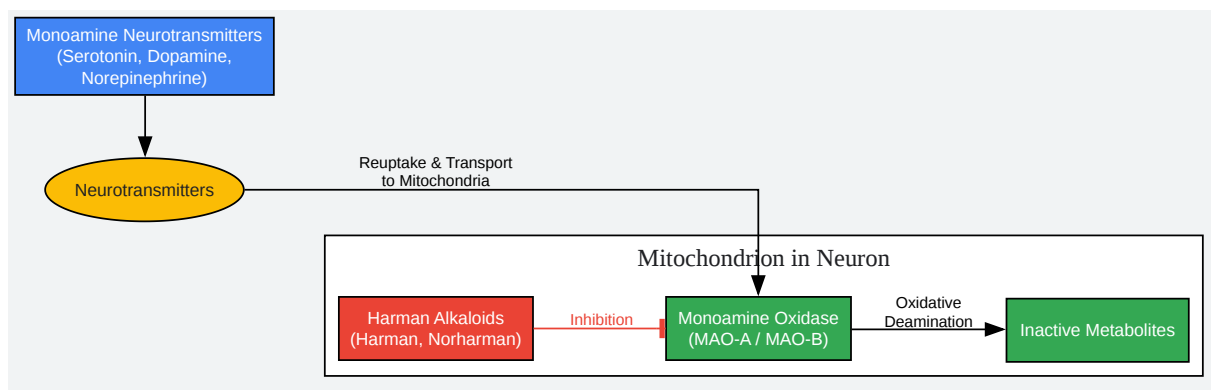
**Table 3: Endogenous Harman Alkaloid Content in Mammals**

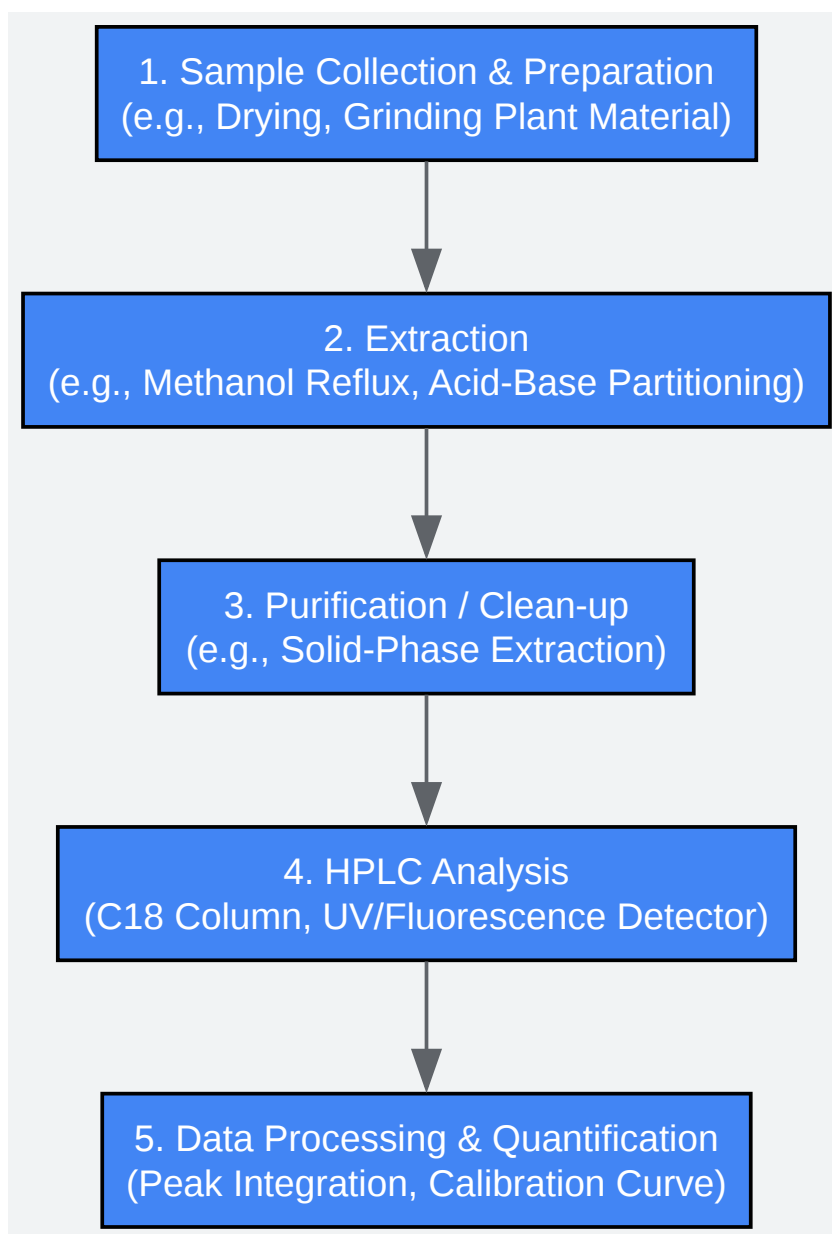
Species	Tissue/Fluid	Alkaloid	Concentration	Citation(s)
Rat (Newborn)	Plasma	Harmin	0.16 ± 0.03 ng/mL	<a href="#">[22]</a>
Rat (Newborn)	Brain	Harmin	0.33 ± 0.14 ng/g	

## Key Signaling Pathway: Monoamine Oxidase Inhibition

A primary mechanism of action for harman alkaloids is the competitive and reversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[\[3\]](#)[\[4\]](#) These enzymes

are located on the outer mitochondrial membrane and are responsible for the oxidative catabolism of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and xenobiotic amines.[4] By inhibiting MAO, harman alkaloids increase the synaptic availability of these neurotransmitters, which is believed to underlie many of their neurological and antidepressant effects.[3][23] Harman is a particularly potent inhibitor of MAO-A, while norharman inhibits both MAO-A and MAO-B.[4]





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